alpha,alpha-Bis(4-(diethylamino)phenyl)-4-((4-ethoxyphenyl)amino)naphthalene-1-methanol
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Overview
Description
Alpha,alpha-Bis(4-(diethylamino)phenyl)-4-((4-ethoxyphenyl)amino)naphthalene-1-methanol is a complex organic compound that belongs to the class of naphthalene derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The unique structure of this compound, featuring multiple aromatic rings and functional groups, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha,alpha-Bis(4-(diethylamino)phenyl)-4-((4-ethoxyphenyl)amino)naphthalene-1-methanol typically involves multi-step organic reactions. Common synthetic routes may include:
Aromatic Substitution Reactions: Introduction of diethylamino and ethoxyphenyl groups to the naphthalene core.
Reduction Reactions: Reduction of intermediate compounds to achieve the desired functional groups.
Condensation Reactions: Formation of the final compound through condensation of intermediate products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially converting nitro groups to amines.
Substitution: Aromatic substitution reactions can introduce or replace functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of this compound involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Naphthalene Derivatives: Compounds with similar naphthalene cores but different functional groups.
Aromatic Amines: Compounds with aromatic rings and amine groups.
Uniqueness
The unique combination of diethylamino, ethoxyphenyl, and naphthalene moieties in alpha,alpha-Bis(4-(diethylamino)phenyl)-4-((4-ethoxyphenyl)amino)naphthalene-1-methanol distinguishes it from other similar compounds. This unique structure may confer specific properties, such as enhanced biological activity or improved material characteristics.
Properties
CAS No. |
94158-48-2 |
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Molecular Formula |
C39H45N3O2 |
Molecular Weight |
587.8 g/mol |
IUPAC Name |
bis[4-(diethylamino)phenyl]-[4-(4-ethoxyanilino)naphthalen-1-yl]methanol |
InChI |
InChI=1S/C39H45N3O2/c1-6-41(7-2)32-21-15-29(16-22-32)39(43,30-17-23-33(24-18-30)42(8-3)9-4)37-27-28-38(36-14-12-11-13-35(36)37)40-31-19-25-34(26-20-31)44-10-5/h11-28,40,43H,6-10H2,1-5H3 |
InChI Key |
ZINZGONCUCSXAE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(CC)CC)(C3=CC=C(C4=CC=CC=C43)NC5=CC=C(C=C5)OCC)O |
Origin of Product |
United States |
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